4-[2-hydroxy-3-(propan-2-ylamino)propoxy]benzene-1,2-diol;hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[2-hydroxy-3-(propan-2-ylamino)propoxy]benzene-1,2-diol;hydrochloride is a chemical compound known for its significant role in medicinal chemistry. It is often used as a beta-blocker, which is a class of drugs that are primarily used to manage abnormal heart rhythms and to protect the heart from a second heart attack after a first heart attack.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[2-hydroxy-3-(propan-2-ylamino)propoxy]benzene-1,2-diol;hydrochloride typically involves the reaction of 4-hydroxybenzene-1,2-diol with 3-chloro-2-hydroxypropylamine under basic conditions. The reaction proceeds through a nucleophilic substitution mechanism where the hydroxyl group of the 4-hydroxybenzene-1,2-diol attacks the electrophilic carbon of the 3-chloro-2-hydroxypropylamine, leading to the formation of the desired product.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maintain a high conversion rate and minimize the formation of by-products. The final product is purified using crystallization or chromatography techniques to achieve the desired purity.
Chemical Reactions Analysis
Types of Reactions
4-[2-hydroxy-3-(propan-2-ylamino)propoxy]benzene-1,2-diol;hydrochloride undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The compound can be reduced to form the corresponding diol.
Substitution: The amino group can participate in substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like alkyl halides or acyl chlorides are used under basic or acidic conditions.
Major Products Formed
Oxidation: Quinones
Reduction: Diols
Substitution: Various alkyl or acyl derivatives
Scientific Research Applications
4-[2-hydroxy-3-(propan-2-ylamino)propoxy]benzene-1,2-diol;hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a model compound to study nucleophilic substitution reactions.
Biology: Investigated for its role in modulating biological pathways involving beta-adrenergic receptors.
Medicine: Widely used as a beta-blocker to manage cardiovascular diseases.
Industry: Employed in the synthesis of various pharmaceuticals and as an intermediate in organic synthesis.
Mechanism of Action
The compound exerts its effects by binding to beta-adrenergic receptors, which are G protein-coupled receptors located on the surface of cells in the heart and other tissues. By blocking these receptors, the compound inhibits the action of catecholamines (such as adrenaline), leading to a decrease in heart rate and blood pressure. This mechanism is crucial for its therapeutic effects in managing cardiovascular conditions.
Comparison with Similar Compounds
Similar Compounds
- Atenolol
- Metoprolol
- Propranolol
Comparison
4-[2-hydroxy-3-(propan-2-ylamino)propoxy]benzene-1,2-diol;hydrochloride is unique in its specific binding affinity and selectivity for beta-adrenergic receptors. Compared to atenolol and metoprolol, it has a different pharmacokinetic profile, which can influence its duration of action and side effect profile. Propranolol, on the other hand, is non-selective and can block both beta-1 and beta-2 adrenergic receptors, leading to a broader range of effects.
Properties
CAS No. |
27688-93-3 |
---|---|
Molecular Formula |
C12H20ClNO4 |
Molecular Weight |
277.74 g/mol |
IUPAC Name |
4-[2-hydroxy-3-(propan-2-ylamino)propoxy]benzene-1,2-diol;hydrochloride |
InChI |
InChI=1S/C12H19NO4.ClH/c1-8(2)13-6-9(14)7-17-10-3-4-11(15)12(16)5-10;/h3-5,8-9,13-16H,6-7H2,1-2H3;1H |
InChI Key |
FVMXTFPQENSYAS-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)NCC(COC1=CC(=C(C=C1)O)O)O.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.